molecular formula C19H18ClN3O2 B8393991 6-Chloro-2-diethylamino-4-(4-nitrophenyl)quinoline

6-Chloro-2-diethylamino-4-(4-nitrophenyl)quinoline

Cat. No.: B8393991
M. Wt: 355.8 g/mol
InChI Key: FVPQTVGBXSBNLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-2-diethylamino-4-(4-nitrophenyl)quinoline is a useful research compound. Its molecular formula is C19H18ClN3O2 and its molecular weight is 355.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C19H18ClN3O2

Molecular Weight

355.8 g/mol

IUPAC Name

6-chloro-N,N-diethyl-4-(4-nitrophenyl)quinolin-2-amine

InChI

InChI=1S/C19H18ClN3O2/c1-3-22(4-2)19-12-16(13-5-8-15(9-6-13)23(24)25)17-11-14(20)7-10-18(17)21-19/h5-12H,3-4H2,1-2H3

InChI Key

FVPQTVGBXSBNLL-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC2=C(C=C(C=C2)Cl)C(=C1)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

570 mg of 6-chloro-2-(N-acetyl-N-ethylamino)-4-(4-nitrophenyl)quinoline were suspended in 11.4 ml of THF and, under argon, added in portions to 3.1 ml of borane-THF complex. The temperature rose to 30° C. After stirring at room temperature for 3 hours, the solvent was removed by distillation and the residue was mixed with 50 ml of ethanol and 20 ml of concentrated HCl and heated on a water bath, cooled and distilled to remove the water. The residue was mixed with water, made alkaline with 2N NaOH, extracted with ethyl acetate and washed with water. The product was purified by MPLC chromatography using an MPRC cartridge with a mixture of 10 parts by volume of ethyl acetate, 5 parts by volume of n-heptane, 5 parts by volume of dichloromethane, 5 parts by volume of methanol and 1 part by volume of concentrated aqueous ammonia solution. A yellow solid product was isolated.
Name
6-chloro-2-(N-acetyl-N-ethylamino)-4-(4-nitrophenyl)quinoline
Quantity
570 mg
Type
reactant
Reaction Step One
Name
Quantity
11.4 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CCN(C(C)=O)c1cc(-c2ccc([N+](=O)[O-])cc2)c2cc(Cl)ccc2n1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.